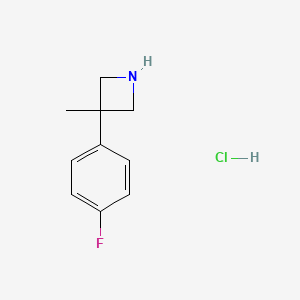

![molecular formula C25H27N3O B2528953 3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 860787-78-6](/img/structure/B2528953.png)

3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone" is a heterocyclic molecule that features a benzimidazole core substituted with a tert-butyl benzyl group and dimethyl groups, as well as a pyridinone moiety. This structure is indicative of a molecule that could possess a range of biological activities, given the prevalence of benzimidazole derivatives in medicinal chemistry as pharmacologically active compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core ring system followed by various functionalization reactions. For example, a series of 1-benzylbenzimidazole derivatives were synthesized for evaluation as thromboxane A2 receptor antagonists, where the substitution pattern was found to be critical for activity . Similarly, the synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through a palladium-catalyzed annulation reaction of benzimidazoles and alkynes demonstrates the versatility of methods available for constructing complex benzimidazole-containing heterocycles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, a study reported the crystal structure of a related heterocyclic compound, which was further analyzed using DFT to compare experimental and theoretical data . This approach can provide detailed insights into the geometry and electronic structure of the molecule, which are important for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions, which can be used to further modify the core structure or introduce additional functional groups. The reactivity of such compounds can be influenced by the presence of substituents on the benzimidazole ring. For example, the modification of Hantzsch reaction with p-(dimethylamino)benzaldehyde led to the synthesis of previously unknown pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones . Understanding the chemical reactivity of these molecules is crucial for the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase steric hindrance, which may affect the molecule's reactivity and physical properties. For example, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives with tert-butyl groups provided insights into the intermolecular interactions and molecular conformations . Additionally, the synthesis of sterically-hindered catechols with additional functional groups demonstrated the impact of substituents on the properties of the molecules .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research has delved into the synthesis and chemical reactions of compounds structurally related to "3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone", exploring their potential as building blocks for more complex molecules. For instance, studies on quaternary salts derived from similar structures have shown the possibility of synthesizing azolo[a]azepine and indolizine derivatives through reactions such as alkylation and heating in ethanol with potassium carbonate, demonstrating the versatility of these compounds in generating novel heterocyclic structures (Potikha, Turelik, & Kovtunenko, 2012).

Material Science and Molecular Electronics

Some derivatives of benzimidazole, closely related to the compound , have been investigated for their stable radical properties and hydrogen bonding capabilities, suggesting their use in molecular magnetic materials. These radicals exhibit significant stability, retaining their color for weeks in the solid state under specific conditions, which opens up possibilities for their application in molecular electronics and as components in molecular magnetic materials (Xie & Lahti, 1999).

Catalysis

Research into the development of catalysts has also made use of related benzimidazole compounds. For example, the preparation of Co nanocomposite based on a poly(benzimidazole-amide) matrix has been studied, revealing that such materials can act as catalysts in oxidation reactions. This highlights the potential of these compounds in catalytic processes, particularly in the conversion of ethyl benzene to acetophenone, showcasing their effectiveness and the role of benzimidazole moieties in facilitating metal complexation and catalytic activity (Abdolmaleki & Molavian, 2015).

Hydrogen Bonding and Magnetic Materials

The role of hydrogen bonds in benzimidazole-based organic magnetic materials has been extensively studied, with certain benzimidazole derivatives forming dimeric pairs through N−H hydrogen bond donors and N−O acceptors. This arrangement has been shown to influence the magnetic behavior of these materials, suggesting the potential use of such compounds in designing new magnetic materials with specific properties (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence. Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , suggesting that it may influence pathways related to these biological processes.

Pharmacokinetics

For instance, its relatively low molecular weight may facilitate absorption and distribution, while its polarity may affect its solubility and thus its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact molecular and cellular effects. Compounds with similar structures have shown a range of biological activities, suggesting that it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s structure and thus its ability to interact with its targets. Additionally, the presence of other molecules may either facilitate or hinder its interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[(4-tert-butylphenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-16-13-21-22(14-17(16)2)28(23(27-21)20-7-6-12-26-24(20)29)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMJIGFCNDHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)